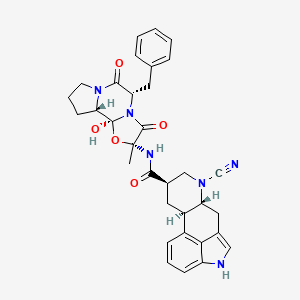
6-Nor-6-cyanodihydroergotamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nor-6-cyanodihydroergotamine is a derivative of ergotamine, an ergot alkaloid. It is known for its role as an intermediate in the synthesis of dihydroergotamine, which is used as an α-androgenic blocker with selective venoconstrictor properties . The molecular formula of this compound is C33H34N6O5, and it has a molecular weight of 594.66 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nor-6-cyanodihydroergotamine typically involves the reaction of cyanogen bromide with dihydroergotamine . The reaction is carried out in chloroform at ambient temperature for approximately 30 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process mentioned above can be scaled up for industrial purposes, ensuring proper reaction conditions and safety measures are maintained.
Análisis De Reacciones Químicas
Types of Reactions
6-Nor-6-cyanodihydroergotamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.
Aplicaciones Científicas De Investigación
6-Nor-6-cyanodihydroergotamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other ergot alkaloids and related compounds.
Biology: It is studied for its potential biological activities and interactions with various biological targets.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 6-Nor-6-cyanodihydroergotamine is not well-documented. as an intermediate in the synthesis of dihydroergotamine, it is likely to share some similarities. Dihydroergotamine acts as an agonist at serotonin receptors, causing vasoconstriction of intracranial blood vessels and interacting with dopamine and adrenergic receptors . This mechanism is crucial for its therapeutic effects in treating migraines.
Comparación Con Compuestos Similares
Similar Compounds
Dihydroergotamine: A derivative of ergotamine used to treat migraines.
Ergotamine: An ergot alkaloid used to treat migraines and cluster headaches.
Methysergide: Another ergot derivative used to prevent migraines.
Uniqueness
6-Nor-6-cyanodihydroergotamine is unique due to its specific structure and role as an intermediate in the synthesis of dihydroergotamine. Its selective venoconstrictor properties and potential biological activities make it a valuable compound for research and pharmaceutical applications.
Propiedades
Fórmula molecular |
C33H34N6O5 |
|---|---|
Peso molecular |
594.7 g/mol |
Nombre IUPAC |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-cyano-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C33H34N6O5/c1-32(31(42)39-26(13-19-7-3-2-4-8-19)30(41)38-12-6-11-27(38)33(39,43)44-32)36-29(40)21-14-23-22-9-5-10-24-28(22)20(16-35-24)15-25(23)37(17-21)18-34/h2-5,7-10,16,21,23,25-27,35,43H,6,11-15,17H2,1H3,(H,36,40)/t21-,23-,25-,26+,27+,32-,33+/m1/s1 |
Clave InChI |
PSHDCWPEXIBNDE-JGRZULCMSA-N |
SMILES isomérico |
C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C#N |
SMILES canónico |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13444500.png)
![methyl (E,3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13444506.png)
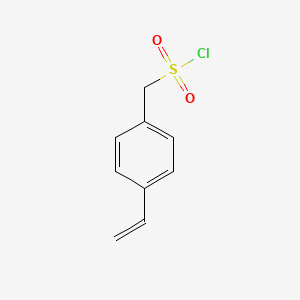
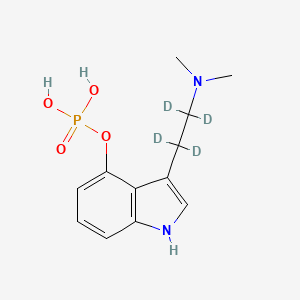
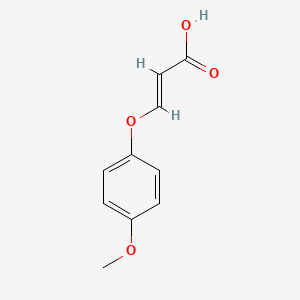
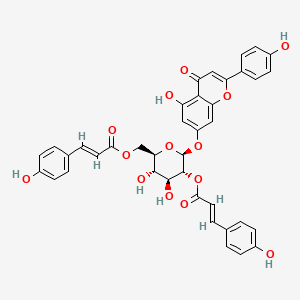
![6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13444536.png)
![N-(5-bromopyridin-2-yl)-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B13444540.png)
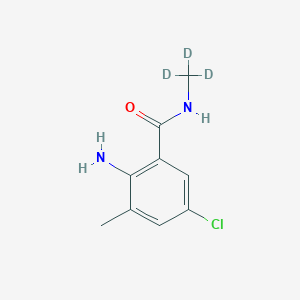

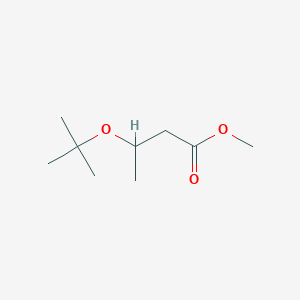
![(S)-1-Acetoxyethyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13444584.png)
![3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide](/img/structure/B13444596.png)

